molecular formula C8H3F2NO2 B142859 6,7-Difluoroindoline-2,3-dione CAS No. 158580-95-1

6,7-Difluoroindoline-2,3-dione

Cat. No.: B142859
CAS No.: 158580-95-1
M. Wt: 183.11 g/mol
InChI Key: FFHXSUOLKDGHLA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isatin (B1672199) (Indole-2,3-dione) and its Derivatives

The parent compound of this family, Isatin (1H-indole-2,3-dione), has a rich history dating back to its first synthesis in 1840 by Erdmann and Laurent. Initially identified as a product of the oxidation of indigo, Isatin has since been found in various natural sources and is also an endogenous compound in humans. The significance of Isatin and its derivatives lies in their broad spectrum of biological activities, which has spurred extensive research into their potential therapeutic applications. These compounds have been investigated for their anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, among others. The reactivity of the C3-carbonyl group and the enolizable proton at the N1 position make Isatin a highly versatile precursor for the synthesis of a diverse range of more complex heterocyclic systems.

Overview of Halogenated Indoline-2,3-dione Derivatives

The introduction of halogen atoms onto the Isatin scaffold has been a widely employed strategy to modulate the physicochemical and biological properties of the resulting derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and the ability of the molecule to engage in specific interactions with biological targets. For instance, brominated and fluorinated Isatin derivatives have been the subject of significant investigation. Compounds such as 6-Bromo-5,7-difluoroindoline-2,3-dione have been explored for their potential in medicinal chemistry. The position and nature of the halogen substituent(s) can have a profound impact on the biological activity profile of the molecule.

Focus on 6,7-Difluoroindoline-2,3-dione within the Broader Indoline-2,3-dione Class

Within the class of halogenated indoline-2,3-diones, this compound (CAS Number: 158580-95-1) is a notable member. The presence of two fluorine atoms at the 6 and 7 positions of the benzene (B151609) ring imparts unique electronic properties to the molecule. This difluorinated analog serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules with potential applications in various areas of chemical research.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 158580-95-1 chemsrc.com
Molecular Formula C₈H₃F₂NO₂ chemsrc.com
Molecular Weight 183.112 g/mol chemsrc.com
Density 1.6±0.1 g/cm³ chemsrc.com
Polar Surface Area 46.17 Ų chemsrc.com
LogP 0.92 chemsrc.com
Refractive Index 1.558 chemsrc.com

Detailed Research Findings

Research has demonstrated the utility of this compound as a key starting material in the synthesis of a variety of substituted indolin-2-one derivatives. In one study, it was reacted with different Grignard reagents to produce a series of 3-substituted-3-hydroxyindolin-2-ones. amazonaws.com For example, the reaction with p-tolylmagnesium bromide yielded (RS)-6,7–Difluoro-3-hydroxy-3-p-tolylindolin-2-one with an 86% yield. amazonaws.com Similarly, reaction with n-propylmagnesium bromide produced (RS)-6,7-Difluoro-3-hydroxy-3-propylindolin-2-one. amazonaws.com These reactions highlight the reactivity of the C3-carbonyl group and the role of this compound as a versatile precursor.

Furthermore, patent literature describes the use of this compound as a starting material for the synthesis of substituted 3-(4-hydroxyphenyl)-indolin-2-one compounds. google.com For instance, it was reacted with cyclooctylmagnesium bromide to prepare an intermediate in the synthesis of more complex molecules. google.com These examples underscore the importance of this compound as a building block in the development of new chemical entities. The spectroscopic data from these studies, such as ¹H NMR, confirms the successful transformation of the starting material into the desired products. amazonaws.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXSUOLKDGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624189
Record name 6,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-95-1
Record name 6,7-Difluoroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1H-indole-2,3-dione
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Synthetic Methodologies for 6,7 Difluoroindoline 2,3 Dione and Its Analogues

Established Synthetic Routes to Difluoroindoline-2,3-diones

The most well-documented and widely used method for synthesizing the indoline-2,3-dione (isatin) core is the Sandmeyer isatin (B1672199) synthesis. acs.orgnih.gov This approach is particularly effective for anilines that are substituted with electron-withdrawing groups, making it suitable for the synthesis of fluorinated analogues. nih.gov

Synthesis from Substituted Anilines (e.g., General Procedure A)

The Sandmeyer process begins with a substituted aniline, which for the target compound is 2,3-difluoroaniline. The synthesis is a two-step procedure that first creates an intermediate, which is then cyclized to form the final dione (B5365651) product. acs.orgacs.org

The first step involves a condensation reaction. The substituted aniline (2,3-difluoroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. nih.govnih.gov This reaction forms an intermediate known as an isonitrosoacetanilide (specifically, N-(2,3-difluorophenyl)-2-(hydroxyimino)acetamide). chemicalbook.com The molecular mechanism is believed to proceed through an initial glyoxamide which then reacts with hydroxylamine to form the oxime. acs.org

In the second step, the isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid, which acts as a cyclizing agent. nih.govchemicalbook.com The strong acid facilitates an intramolecular electrophilic substitution, causing the molecule to cyclize and form the indoline-2,3-dione ring structure. acs.org The mixture is then typically poured into ice water to precipitate the final product, 6,7-Difluoroindoline-2,3-dione. chemicalbook.com

Careful control of reaction conditions is crucial for achieving high yields and purity. During the cyclization step in sulfuric acid, temperature management is critical. For the synthesis of the analogous 7-fluoroisatin, the isonitrosoacetanilide is added portionwise to concentrated sulfuric acid while maintaining the temperature below 65 °C. chemicalbook.com After the addition is complete, the mixture is heated to around 80 °C and stirred for a short period to ensure the reaction goes to completion. chemicalbook.com For substrates that exhibit poor solubility in sulfuric acid, which can lead to incomplete cyclization, methanesulfonic acid has been used as an effective alternative medium. acs.org

The following table outlines a representative procedure for a closely related monofluorinated analogue, demonstrating the key parameters of the synthesis.

StepReactantsReagents/SolventsTemperatureTimeYield
12-Fluoroaniline, Chloral Hydrate, Hydroxylamine HydrochlorideWater, Sodium Sulfate, Hydrochloric AcidReflux~1 minNot specified
2N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric AcidAdd below 65 °C, then heat to 80 °C~2 hours~90%

Alternative Synthetic Pathways to Indoline-2,3-dione Core

While the Sandmeyer synthesis is the most common route, other methods for constructing the indoline-2,3-dione core exist. The Stolle synthesis is a significant alternative, particularly for preparing N-substituted isatins. nih.govrsc.org This method involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. rsc.org This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or titanium tetrachloride, to yield the N-aryl isatin derivative. nih.gov Another classical approach is the Gassman synthesis, which provides another route to the core isatin structure. nih.gov These methods offer alternative strategies that may be advantageous depending on the desired substitution pattern of the final product.

Strategies for Regioselective Fluorination and Difluorination

The primary strategy for synthesizing specifically substituted compounds like this compound is not to perform a fluorination reaction on the pre-formed indoline-2,3-dione core, but rather to construct the ring using a starting material that already contains the fluorine atoms in the desired positions. The Sandmeyer synthesis starting from 2,3-difluoroaniline is a prime example of this "bottom-up" approach, which guarantees the regiochemistry of the final product. researchgate.net

Direct fluorination of the aromatic (benzene) portion of an existing isatin molecule is challenging due to issues with regioselectivity. Electrophilic fluorination is a known method for introducing fluorine to aromatic rings, often employing reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor. acs.orgwikipedia.org However, the directing effects of the carbonyl and amine groups on the isatin ring make it difficult to selectively target the 6 and 7 positions. Electrophilic attack on the indole (B1671886) ring system typically favors other positions. acs.org Therefore, building the molecule from a pre-fluorinated building block remains the most reliable and regioselective strategy for obtaining this compound.

Synthesis of Precursors and Intermediates to this compound

The traditional and most common route to synthesize isatin and its derivatives is the Sandmeyer isatin synthesis. This methodology involves the formation of an isonitrosoacetanilide intermediate from a corresponding aniline, followed by an acid-catalyzed cyclization.

The primary precursor for the synthesis of this compound is 2,3-difluoroaniline. The synthesis of this starting material can be achieved through various methods, often involving the reduction of a corresponding nitroaromatic compound.

One documented method involves the catalytic hydrogenation of 1,2-difluoro-3-nitrobenzene. A general procedure for a similar transformation, the synthesis of 2,3-difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene, involves dissolving the nitro compound in a solvent like methanol, followed by the addition of a palladium on carbon (Pd/C) catalyst and a base such as triethylamine. The reaction mixture is then subjected to a hydrogen atmosphere at elevated temperatures to facilitate the reduction of the nitro group to an amine, yielding 2,3-difluoroaniline with high purity after filtration of the catalyst chemicalbook.com.

Another approach to obtain 2,3-difluoroaniline starts from the more accessible 2,3-dichloronitrobenzene. This process involves a sequence of reactions including fluorination, reduction of the nitro group, a Schiemann reaction, and finally amination to yield the desired product google.com. The key steps and reagents for a representative synthesis of a difluoroaniline are summarized in the table below.

Starting MaterialReagents and ConditionsProductYield (%)
1,2-dibromo-4,5-difluoro-3-nitrobenzene10% Pd/C, H₂, Triethylamine, Methanol, 50°C2,3-Difluoroaniline93
2,3-Dichloronitrobenzene1. Fluorination 2. Reduction 3. Schiemann reaction 4. Amination2,3-DifluoroanilineHigh

The subsequent step in the synthesis of this compound is the conversion of 2,3-difluoroaniline to an isonitrosoacetanilide intermediate, specifically N-(2,3-difluorophenyl)-2-(hydroxyimino)acetamide. This is typically achieved through a reaction with chloral hydrate and hydroxylamine hydrochloride in the presence of a suitable solvent and often a salt like sodium sulfate nih.gov.

The general mechanism involves the in situ formation of dichloroketene from chloral hydrate, which then reacts with the aniline. The resulting α-chloroacetanilide is then oximated with hydroxylamine to yield the isonitrosoacetanilide. A typical experimental setup involves dissolving sodium sulfate in water, followed by the addition of chloral hydrate. A solution of the substituted aniline in hydrochloric acid and water is then added, leading to the precipitation of an intermediate. Subsequent addition of hydroxylamine hydrochloride and heating of the reaction mixture results in the formation of the desired isonitrosoacetanilide, which can be isolated by filtration nih.gov.

The final step is the acid-catalyzed cyclization of the N-(2,3-difluorophenyl)-2-(hydroxyimino)acetamide intermediate. This is commonly achieved by treating the intermediate with a strong acid, such as concentrated sulfuric acid. The acid facilitates an intramolecular electrophilic substitution reaction, leading to the formation of the five-membered ring of the isatin core. The reaction mixture is typically heated to promote the cyclization, and upon completion, the product is precipitated by pouring the reaction mixture into crushed ice. The crude this compound can then be purified by recrystallization.

PrecursorReagentsIntermediate
2,3-DifluoroanilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HClN-(2,3-difluorophenyl)-2-(hydroxyimino)acetamide

Novel Approaches and Green Chemistry Principles in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methodologies in organic chemistry. The synthesis of isatins, including this compound, has benefited from these advancements, with novel approaches focusing on the use of alternative energy sources and greener reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The application of microwave-assisted organic synthesis (MAOS) has been successfully employed in various steps of indole and isatin synthesis nih.govresearchgate.net. For the synthesis of this compound, microwave heating could potentially be applied to both the formation of the isonitrosoacetanilide and the final cyclization step. The efficient and rapid heating provided by microwaves can enhance the reaction rates, leading to a more energy-efficient process compared to conventional heating methods scielo.org.za.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures scielo.brorientjchem.org. The use of ultrasound has been reported for the synthesis of various isatin derivatives, often resulting in shorter reaction times and higher yields scienceopen.comresearchgate.netdergipark.org.tr. This technique could be particularly beneficial for the synthesis of this compound by promoting efficient mixing and mass transfer, especially in heterogeneous reaction mixtures. Furthermore, ultrasound-assisted syntheses can often be carried out in greener solvents like water or ethanol-water mixtures, reducing the reliance on volatile organic solvents orientjchem.org.

The principles of green chemistry, such as waste reduction, the use of less hazardous chemicals, and energy efficiency, are central to these novel synthetic approaches. By incorporating techniques like microwave and ultrasound irradiation, the synthesis of this compound and its analogues can be made more sustainable and economically viable.

Green Chemistry ApproachAdvantagesPotential Application in this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, Increased yields, Energy efficiencyFormation of isonitrosoacetanilide, Acid-catalyzed cyclization
Ultrasound-Assisted SynthesisShorter reaction times, Higher yields, Use of greener solventsFormation of isonitrosoacetanilide, Three-component reactions for derivatives

Chemical Reactivity and Derivatization of 6,7 Difluoroindoline 2,3 Dione

Reactivity of the Indoline-2,3-dione Core

The indoline-2,3-dione core, also known as isatin (B1672199), is a versatile scaffold in organic synthesis due to the presence of multiple reactive sites. nih.gov This core structure consists of a fused aromatic ring and a five-membered ring containing an amide and a ketone group. nih.gov

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the indoline-2,3-dione core typically occur on the electron-rich aromatic ring. byjus.comdalalinstitute.com The presence of the electron-withdrawing carbonyl groups deactivates the ring towards electrophilic attack. However, the nitrogen atom can influence the regioselectivity of these reactions. researchgate.net In the case of 6,7-Difluoroindoline-2,3-dione, the fluorine atoms further deactivate the ring, making electrophilic substitution challenging. Any substitution would likely be directed to the less sterically hindered and electronically less deactivated positions.

Nucleophilic Addition Reactions

The carbonyl groups at the C2 and C3 positions of the indoline-2,3-dione core are highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity allows for a wide range of derivatization possibilities.

Addition to the C3-Carbonyl: The C3-carbonyl group is generally more reactive towards nucleophiles than the C2-amide carbonyl. scribd.com This is due to the delocalization of the lone pair of electrons on the nitrogen atom, which reduces the electrophilicity of the C2-carbonyl. Reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide ions, lead to the formation of 3-substituted-3-hydroxyindolin-2-ones. google.comlibretexts.org For instance, the reaction of this compound with cyclooctylmagnesium bromide yields 6,7-difluoro-3-hydroxy-3-cyclooctylindolin-2-one. google.com

Addition to the C2-Carbonyl: While less reactive, the C2-carbonyl can also undergo nucleophilic addition, often requiring more forcing conditions or specific catalysts.

Condensation Reactions at the Ketocarbonyls

The C3-carbonyl group of indoline-2,3-diones readily participates in condensation reactions with compounds containing active methylene (B1212753) groups or primary amines. ksu.edu.saresearchgate.net These reactions are often catalyzed by acids or bases and result in the formation of a new carbon-carbon or carbon-nitrogen double bond at the C3 position. ksu.edu.sa For example, condensation with primary amines forms imine derivatives known as Schiff bases. ksu.edu.sa

Influence of Fluorine Substituents on Reactivity

The two fluorine atoms at the 6 and 7 positions of the indoline-2,3-dione ring have a profound impact on the molecule's reactivity due to their electronic and steric properties. cymitquimica.com

Electronic Effects of Fluorine on the Aromatic Ring

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several consequences:

Decreased Aromatic Ring Reactivity: The strong -I effect of the two fluorine atoms significantly deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. smolecule.com

Increased Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the fluorine atoms enhances the partial positive charge on the carbonyl carbons, particularly the C3-carbonyl, making them more electrophilic and thus more reactive towards nucleophiles. smolecule.comscbt.com Computational studies on similar fluorinated indoline-2,3-diones have shown that fluorine substituents withdraw electron density from the ring system, which can facilitate coordination to metal centers at the carbonyl carbons. smolecule.com

Modulation of Acidity: The electron-withdrawing fluorine atoms can increase the acidity of the N-H proton of the indoline (B122111) ring, making it more susceptible to deprotonation under basic conditions.

Steric Effects of Fluorine

While fluorine is a relatively small atom, its presence at the 6 and 7 positions can introduce some steric hindrance. This steric bulk can influence the approach of reagents to the nearby reactive sites, potentially affecting the regioselectivity and rate of reactions. acs.org For instance, steric hindrance from substituents on the isatin ring can reduce interactions with the active site of enzymes in biological systems. acs.org

Data Tables

Table 1: Reactivity of the Indoline-2,3-dione Core

Reaction TypeReactive Site(s)Typical ReagentsProducts
Electrophilic SubstitutionAromatic Ring (Positions 4, 5)Halogens, Nitrating agents, Sulfonating agentsSubstituted Indoline-2,3-diones
Nucleophilic AdditionC3-CarbonylGrignard reagents, Organolithiums, Cyanide3-Substituted-3-hydroxyindolin-2-ones
CondensationC3-CarbonylPrimary amines, Active methylene compoundsSchiff bases, Knoevenagel condensation products

Table 2: Influence of Fluorine Substituents on Reactivity

EffectDescriptionConsequence
Electronic
Inductive (-I)Strong electron-withdrawing effect.Deactivates the aromatic ring towards electrophilic attack; Increases the electrophilicity of carbonyl carbons.
Resonance (+M)Weak electron-donating effect.Generally outweighed by the strong inductive effect.
Steric
Atomic SizeRelatively small but can cause localized steric hindrance.May influence the approach of reagents to adjacent reactive sites.

Synthesis of Diverse Derivatives from this compound

The strategic derivatization of this compound has been a subject of considerable interest, enabling the generation of libraries of novel compounds. These synthetic transformations can be broadly categorized into substitutions at the nitrogen and carbon atoms, the formation of spirocyclic systems, and the construction of fused heterocyclic rings.

The nitrogen atom of the indoline ring in this compound is nucleophilic and can be readily functionalized through various substitution reactions. N-alkylation is a common strategy to introduce diverse alkyl and aryl groups, which can significantly influence the physicochemical and biological properties of the resulting molecules.

A general and efficient method for the N-alkylation of isatins, which is applicable to the 6,7-difluoro analogue, involves the use of a suitable alkylating agent in the presence of a base. chemmethod.com For instance, the reaction of this compound with various alkyl halides in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate can yield a range of N-substituted derivatives. chemmethod.com The use of a phase-transfer catalyst like tert-butyl ammonium (B1175870) bromide can facilitate the reaction. chemmethod.com

Table 1: Examples of N-Alkylation of Isatins

Alkylating AgentBase/CatalystProduct TypeReference
Alkyl HalidesK₂CO₃/TBABN-Alkyl-isatins chemmethod.com

This N-functionalization is often a crucial first step in multi-step syntheses, allowing for the introduction of specific functionalities or modulating the reactivity of the isatin core for subsequent transformations.

The C3-carbonyl group of this compound is highly electrophilic and susceptible to nucleophilic attack, providing a direct route to C3-substituted derivatives. A prominent example of this reactivity is the Grignard reaction.

The addition of organomagnesium halides (Grignard reagents) to the C3-keto group of this compound leads to the formation of tertiary alcohols at the C3 position. This reaction introduces a new carbon-carbon bond and creates a chiral center, offering a pathway to a variety of 3-alkyl- or 3-aryl-3-hydroxyindolin-2-ones. For example, the reaction of this compound with n-butylmagnesium bromide or cyclooctylmagnesium bromide yields the corresponding 3-substituted-3-hydroxy derivatives. google.com

Table 2: Examples of Grignard Reactions with this compound

Grignard ReagentProductReference
n-Butylmagnesium bromide3-Butyl-6,7-difluoro-3-hydroxyindolin-2-one google.com
Cyclooctylmagnesium bromide3-Cyclooctyl-6,7-difluoro-3-hydroxyindolin-2-one google.com

These 3-hydroxyindolin-2-one (B1221191) derivatives can serve as valuable intermediates for further chemical transformations.

The C3-carbonyl group of this compound is a key functional group for the construction of spirocyclic systems, where the C3 carbon of the indoline ring serves as the spiro center. These spiro-oxindoles are of significant interest due to their prevalence in natural products and their diverse biological activities.

One common approach to synthesize spiro derivatives is through multi-component reactions. For instance, the condensation of an isatin with an amine and a compound containing a thiol group can lead to the formation of spiro-thiazolidinones. nih.govnih.gov A typical procedure involves the initial formation of a Schiff base intermediate from the reaction of this compound with a primary amine, followed by cyclocondensation with a mercapto-carboxylic acid like mercaptoacetic acid. chemmethod.comnih.gov

Another strategy involves the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from the reaction of an isatin and an amino acid, with a suitable dipolarophile. This approach can be utilized to synthesize a variety of spiro-pyrrolidinyl-oxindoles. The reaction of this compound with an amino acid and a dipolarophile would lead to the corresponding spiro derivative.

Furthermore, spiro[dihydropyridine-oxindoles] can be synthesized through a three-component reaction of an arylamine, an isatin, and a 1,3-dicarbonyl compound like cyclopentane-1,3-dione in acetic acid. beilstein-journals.org

Table 3: Synthetic Strategies for Spiro Derivatives of Isatins

Reaction TypeReactantsProduct TypeReference
Three-component reactionIsatin, Amine, Mercaptoacetic acidSpiro[indoline-thiazolidine]diones chemmethod.comnih.gov
Three-component reactionIsatin, Arylamine, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles] beilstein-journals.org

Heterocyclic annulation involves the fusion of a new heterocyclic ring onto the existing this compound scaffold. This strategy leads to the formation of complex, polycyclic systems with potentially novel properties.

A well-established annulation reaction is the condensation of isatins with o-phenylenediamines to form quinoxaline (B1680401) derivatives. In this reaction, the two carbonyl groups of this compound react with the two amino groups of an o-phenylenediamine (B120857) to form a new six-membered pyrazine (B50134) ring fused to the indoline core. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid. This reaction can be used to synthesize a variety of substituted quinoxalines by employing different substituted o-phenylenediamines.

Table 4: Example of Heterocyclic Annulation of Isatins

ReactantProduct Type
o-PhenylenediamineQuinoxaline-fused indoles

This strategy provides a straightforward method for expanding the heterocyclic system and accessing novel chemical space.

Spectroscopic Characterization Techniques for 6,7 Difluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.google.comubc.cahmdb.cabeilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. beilstein-journals.org For 6,7-Difluoroindoline-2,3-dione and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants.google.comubc.cahmdb.ca

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. ubc.ca The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while coupling constants (J), measured in Hertz (Hz), reveal information about adjacent non-equivalent protons. ubc.calibretexts.org

In derivatives of this compound, the aromatic protons on the difluorinated benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. For instance, in (RS)-6,7-Difluoro-3-hydroxy-3-p-tolylindolin-2-one, the aromatic protons resonate as a multiplet between δ 7.13 and 6.88 ppm. amazonaws.com The NH proton of the indoline (B122111) ring is often observed as a broad singlet at a very downfield chemical shift, for example, at δ 11.19 ppm in the same compound. amazonaws.com

The analysis of coupling constants is crucial for assigning specific proton signals. Three-bond coupling (³J) between vicinal protons is most common, typically in the range of 6-8 Hz for protons on sp³-hybridized carbons. libretexts.org For example, in (RS)-6,7-Difluoro-3-hydroxy-3-(4-propoxyphenyl)indolin-2-one, the triplet observed for the terminal methyl protons of the propoxy group at δ 1.01 ppm with a coupling constant of J = 7.5 Hz is indicative of its coupling to the adjacent methylene (B1212753) protons. amazonaws.com

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(RS)-6,7–Difluoro-3-hydroxy-3-p-tolylindolin-2-oneNH11.19bs
Aromatic H7.13m
Aromatic H7.05 - 6.88m
OH6.73s
(RS)-6,7–Difluoro-3-hydroxy-3-(4-methoxyphenyl)indolin-2-oneNH11.12bs
Aromatic H7.20m
Aromatic H7.04 - 6.91m
Aromatic H6.89m
OH6.71s
OCH₃3.33s
(RS)-6,7-Difluoro-3-hydroxy-3-(4-propoxyphenyl)indolin-2-oneNH10.41bs
Aromatic H7.79m
Aromatic H7.49m
Aromatic H7.40m
Aromatic H7.34m
OH6.09s
OCH₂4.38t6.5
CH₂2.20m
CH₃1.45t7.4
(RS)-6,7-Difluoro-3-hydroxy-3-(thiophen-2-yl)indolin-2-oneNH11.23bs
Thiophene H7.52dd1.3, 5.1
Aromatic H7.16m
Aromatic H7.06m
OH7.05s
Thiophene H6.95dd3.56, 5.1
Thiophene H6.71dd1.3, 3.6
(RS)-6,7-Difluoro-3-hydroxy-3-(pyridin-3-yl)indolin-2-onePyridine H8.61bs
Pyridine H8.37m
NH8.15bs
Pyridine H7.69m
Aromatic H7.16m
Aromatic H6.89m
Aromatic H6.73m
OH5.23s

Table 1: ¹H NMR Data for Selected this compound Derivatives. amazonaws.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation.pressbooks.pubacgpubs.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. organicchemistrydata.org The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. pressbooks.pub

In derivatives of this compound, the carbonyl carbons of the dione (B5365651) moiety are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 170-220 ppm. pressbooks.pub For example, in a series of substituted quinoxaline-2(1H)-ones derived from pyrrole-2,3-diones, the amide carbonyl carbon resonates around δ 157 ppm, while the other keto carbonyl carbon appears near δ 190 ppm. acgpubs.org Aromatic carbons generally resonate in the range of 125-150 ppm. libretexts.org The presence of electronegative fluorine atoms on the aromatic ring will influence the chemical shifts of the attached carbons.

CompoundCarbonChemical Shift (δ, ppm)
6,7-dimethyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneAr-C=O190.4
C=O, amide157.4
C-3157.0
Aromatic C144.6, 142.7, 136.3, 129.3, 127.6, 125.6, 125.1, 124.8, 123.8, 116.1, 115.6
=CH-91.0
CH₃21.6
3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneAr-C=O189.8
C=O, amide157.2
C-3154.6
Aromatic C155.1, 148.2, 143.8, 136.1, 127.6, 125.7, 124.8, 123.6, 121.8, 116.0, 115.3, 110.3
=CH-91.0
OCH₃56.1, 56.0

Table 2: ¹³C NMR Data for Selected Quinoxaline (B1680401) Derivatives. acgpubs.org

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis.google.comubc.ca

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds, as ¹⁹F is a 100% naturally abundant, spin-½ nucleus. biophysics.orgwikipedia.org The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in the electronic environment of the fluorine atoms. biophysics.orgwikipedia.org

In this compound and its derivatives, the two fluorine atoms on the aromatic ring will give rise to signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide valuable information about their positions and interactions with neighboring nuclei, including protons and other fluorine atoms. wikipedia.org Long-range ¹⁹F-¹⁹F coupling is commonly observed. wikipedia.org For example, in 2,4-dichlorobenzotrifluoride, the trifluoromethyl group shows a singlet at δ -63.07 ppm, with carbon satellites that are not centered on the main signal due to isotopic effects. nanalysis.com

Infrared (IR) Spectroscopy for Functional Group Identification.acgpubs.orgmsu.edu

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. msu.edu The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. msu.edu

For this compound and its derivatives, the most characteristic IR absorptions are those of the carbonyl (C=O) groups of the dione system. These typically appear as strong, sharp bands in the region of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The exact position of the C=O stretching vibration can provide clues about the nature of the carbonyl group (e.g., ketone vs. amide). libretexts.org For instance, in substituted quinoxaline-2(1H)-ones, the C=O stretch is observed around 1684 cm⁻¹. acgpubs.org The N-H stretching vibration of the indoline ring is expected in the range of 3300-3500 cm⁻¹, often appearing as a sharp to broad band. libretexts.org The C-F stretching vibrations of the fluoroaromatic ring typically occur in the fingerprint region, which is the complex area of the spectrum between 1450 and 600 cm⁻¹. msu.edulibretexts.org

CompoundFunctional GroupAbsorption Frequency (ν, cm⁻¹)
6,7-dimethyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneN-H/O-H3154
C-H (aromatic and aliphatic)3101-2853
C=O1684
C=C and C=N (aromatic)1601-1458
3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneN-H/O-H3268
C-H (aromatic and aliphatic)3071-2780
C=O1681
C=C and C=N (aromatic)1615-1472
C-O-C1268
6,7-dimethyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneN-H/O-H3291
C-H (aromatic and aliphatic)3056-2853
C=O1673
C=C and C=N (aromatic)1615-1466
C-O-C1268

Table 3: IR Absorption Frequencies for Selected Quinoxaline Derivatives. acgpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.acgpubs.orgrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edunih.gov It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.orguni-saarland.de

For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. amazonaws.com For example, the HRMS of a substituted quinoxalinone derivative with the formula C₁₉H₁₂F₂N₂O₂ showed a calculated m/z of 339.0945 for the [M+H]⁺ ion, with a found value of 339.0928, confirming its elemental composition. amazonaws.com The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. For instance, in 6-Bromo-5,7-difluoroindoline-2,3-dione, the molecular ion peak is observed at an m/z of 262.01, corresponding to the [M+H]⁺ ion. vulcanchem.com

Elemental Analysis for Purity and Composition Confirmation.acgpubs.org

Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can be compared to the calculated theoretical values based on the proposed molecular formula. This comparison is a crucial step in confirming the purity and empirical formula of a newly synthesized compound.

For example, for a synthesized pyrrole-2,3-dione derivative with the molecular formula C₁₇H₁₄N₂O₂, the calculated elemental composition was C, 73.37%; H, 5.07%; N, 10.07%. The found values were C, 73.51%; H, 4.98%; N, 9.98%, which are in close agreement with the calculated values, thereby confirming the elemental composition and purity of the compound. acgpubs.org

CompoundMolecular FormulaCalculated (%)Found (%)
6,7-dimethyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneC₁₇H₁₄N₂O₂C, 73.37; H, 5.07; N, 10.07C, 73.51; H, 4.98; N, 9.98
3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-oneC₁₈H₁₆N₂O₄C, 66.66; H, 4.97; N, 8.64C, 66.69; H, 5.00; N, 8.58

Table 4: Elemental Analysis Data for Selected Quinoxaline Derivatives. acgpubs.org

Computational and Theoretical Studies on 6,7 Difluoroindoline 2,3 Dione

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in understanding the intrinsic properties of 6,7-Difluoroindoline-2,3-dione. nih.govnih.gov These methods allow for the accurate prediction of molecular geometry, electronic structure, and spectroscopic parameters.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy state. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net The resulting optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. While the core indoline-2,3-dione structure is relatively rigid, conformational flexibility may exist in any substituent groups. Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity and interactions. Studies on similar fluorinated compounds have shown that fluorine substitution can have a profound impact on molecular conformation. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for an Indoline-2,3-dione Derivative *

ParameterValue
C1-C2 Bond Length1.54 Å
C2=O1 Bond Length1.21 Å
C3=O2 Bond Length1.22 Å
N1-C1 Bond Angle108.5°
C1-C2-C3 Bond Angle109.2°

Note: These are representative values for a related indoline-2,3-dione structure and may vary for this compound. Actual values would be determined through specific DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. taylorandfrancis.com

For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized. Typically, the HOMO may be localized on the electron-rich aromatic ring, while the LUMO may be centered on the electron-withdrawing dione (B5365651) moiety. researchgate.net This distribution influences how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies for a Dichloro Amino Chalcone Isomer *

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap4.10

Note: These values are for a related compound and serve as an example. nih.gov The specific values for this compound would require dedicated quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This can help in identifying the characteristic functional groups present in this compound, such as the carbonyl (C=O) stretches of the dione group and the C-F stretches from the fluorine atoms.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated, providing a theoretical NMR spectrum. This is particularly useful for complex molecules where experimental spectral assignment can be challenging.

These predicted spectra serve as valuable tools for the structural elucidation and characterization of the synthesized compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). dovepress.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.net

Binding Affinity Predictions

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or a dissociation constant (Kd or Ki). nih.govscielo.org.za This value quantifies the strength of the interaction between the ligand and the target protein. A lower binding energy indicates a more stable complex and a higher affinity. nih.gov Various scoring functions are used to estimate this affinity, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net

Table 3: Example of Predicted Binding Affinities for Different Ligands with a Target Protein *

LigandBinding Affinity (kcal/mol)
Ligand A-8.5
Ligand B-7.2
Ligand C-9.1

Note: This table illustrates the type of data obtained from docking studies. The actual binding affinity of this compound would depend on the specific protein target being investigated.

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex. This model allows for the identification of specific amino acid residues in the protein's binding site that interact with the ligand. als-journal.comnih.gov These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atoms on this compound can participate in halogen bonding with electron-donating groups on the protein.

Understanding these key interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs of this compound. nih.gov

Table 4: Example of Key Interacting Residues for a Ligand in a Protein Binding Site *

Interacting ResidueType of Interaction
TYR 237Hydrogen Bond
LEU 145Hydrophobic Interaction
PHE 330Pi-Pi Stacking
LYS 102Electrostatic Interaction

Note: This is a representative table. The specific interacting residues for this compound would be determined by docking it into the active site of a particular protein target.

An article on the computational and theoretical studies of this compound cannot be generated as requested. Extensive searches for scientific literature specifically detailing the computational and theoretical studies of this compound, including investigations into its binding modes, reaction mechanisms, regioselectivity, transition state analysis, and the role of non-conventional hydrogen bonding, did not yield any relevant research findings.

The provided outline requires in-depth, scientifically accurate content for each specified section and subsection. However, there is no available published research that directly addresses these computational and theoretical aspects for the specific compound, this compound. To maintain scientific accuracy and adhere strictly to the user's instructions of focusing solely on the requested topics for this compound, the article cannot be written.

General information on related compounds, such as other substituted isatins or indoline (B122111) derivatives, is available but falls outside the explicit scope of the user's request. Therefore, to avoid introducing information that is not specific to this compound and to uphold the integrity of the requested scientific focus, the generation of this article is not possible at this time.

Medicinal Chemistry and Biological Activity of 6,7 Difluoroindoline 2,3 Dione Derivatives

Structure-Activity Relationship (SAR) Studies of Fluoroindoline-2,3-dione Scaffolds

The biological activity of isatin (B1672199) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. nih.gov Structure-Activity Relationship (SAR) studies are crucial in understanding how these modifications impact the pharmacological profile of the compounds.

Impact of Fluorine Position and Substitution Patterns

The introduction of fluorine atoms into the isatin scaffold can profoundly alter its physicochemical properties, such as lipophilicity and electronic effects, which in turn can enhance biological activity. nih.govmdpi.com The position of the fluorine atom is a critical determinant of the compound's potency.

Halogenation at various positions of the isatin ring has been shown to influence antimicrobial and anticancer activities. calstate.edu Specifically, the presence of electron-withdrawing groups, such as fluorine, at positions C5 and C7 can increase the lipophilic character of the molecule, facilitating its transport across cellular membranes and improving inhibitory potency. calstate.edu While much of the existing research has focused on 5- and 7-halogenated isatins, the 6,7-difluoro substitution pattern presents a unique electronic environment that warrants further investigation. The dual electron-withdrawing nature of the fluorine atoms at these positions can significantly impact the reactivity of the C3 carbonyl group, a key site for biological interactions.

Influence of N- and C-Substitutions on Biological Activity

Modifications at the N-1 and C-3 positions of the indoline-2,3-dione ring are common strategies to modulate the biological activity of these compounds. nih.govnih.gov

N-Substitutions: N-alkylation and N-arylation of the isatin core can lead to a marked enhancement in biological activities. nih.gov For instance, the introduction of a benzyl (B1604629) group at the N-1 position has been shown to result in more potent antiproliferative activity compared to other substituents. nih.gov The size and nature of the N-alkyl group can also influence the selectivity of enzyme inhibition. researchgate.net

C-Substitutions: The C3 carbonyl group of the isatin ring is highly reactive and serves as a key handle for chemical modifications. calstate.edu The synthesis of Schiff bases and Mannich bases at this position has been a successful strategy for developing compounds with significant antibacterial activity. nih.gov The nature of the substituent at the C-3 position is vital for anticancer activity, with hydrogen-bond donor groups often being important for biological interactions. nih.gov

Anticancer Activity and Mechanisms of Action

Derivatives of indoline-2,3-dione have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.gov The incorporation of fluorine atoms can further enhance this activity.

Inhibition of Cancer Cell Proliferation (e.g., IC50 values against MCF-7, HCT116)

A primary measure of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Numerous studies have evaluated the IC50 values of isatin derivatives against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human colon carcinoma cell line (HCT116).

Fluorinated isatin-hydrazone derivatives have been synthesized and evaluated for their antiproliferative activity. For example, a series of these compounds were tested against a lung cancer cell line, with some derivatives showing significant inhibitory effects. nih.gov While specific IC50 data for 6,7-Difluoroindoline-2,3-dione derivatives against MCF-7 and HCT116 are not extensively detailed in the provided context, the general trend for fluorinated isatins suggests potent cytotoxic activity. For comparison, other classes of compounds have shown varying IC50 values against these cell lines. For instance, certain benzimidazole (B57391) derivatives exhibited IC50 values ranging from 8.86 µg/mL to over 50 µg/mL against MCF-7 and HCT-116 cells. waocp.org

Compound ClassCell LineIC50 (µM)
Benzimidazole 1HCT-11628.54±2.91
Benzimidazole 2HCT-11616.18±3.85
Benzimidazole 4HCT-11624.08±0.31
Benzimidazole 1MCF-731.21±4.49
Benzimidazole 2MCF-729.29±6.39
Benzimidazole 4MCF-78.86±1.10
Fluorinated Isatin-Hydrazone 8A549 (Lung)42.43

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gov Isatin derivatives have been shown to induce apoptosis in cancer cells. nih.gov This process can be initiated through various cellular pathways, often involving the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS). nih.govmdpi.com The cytotoxic action of fluorinated 1-benzylisatins, for instance, is associated with the induction of apoptosis. nih.gov The BAX/BCL-2 gene expression ratio is often used as an indicator of the induction of mitochondrial apoptosis. mdpi.com

Modulation of Cell Signaling Pathways (e.g., MAPK/ERK)

The anticancer activity of indoline-2,3-dione derivatives can also be attributed to their ability to modulate key cell signaling pathways involved in cell proliferation and survival. nih.gov The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that is often dysregulated in cancer. news-medical.net Both the MAPK/ERK and PI3K/Akt pathways are frequently activated in various forms of leukemia and are considered potential therapeutic targets. nih.gov The inhibition of these pathways can lead to a reduction in cancer cell proliferation. While direct evidence linking this compound to the MAPK/ERK pathway is not explicitly detailed, the broader class of isatin derivatives is known to interact with various kinases, suggesting this as a plausible mechanism of action.

Targeting Specific Biomolecules

The this compound scaffold and its derivatives have been explored as potential inhibitors of several key biomolecules.

VEGFR-2: As a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor proliferation and metastasis—Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in cancer therapy. wikipedia.orgmdpi.comtaylorandfrancis.comnih.gov While various heterocyclic compounds, including those with an indole (B1671886) core, have been developed as VEGFR-2 inhibitors, specific research detailing the inhibitory action of this compound derivatives on VEGFR-2 is not widely documented. wikipedia.orgmdpi.comtaylorandfrancis.comnih.gov Nevertheless, the broader class of indolin-2-one derivatives remains a focal point in the quest for novel VEGFR-2 inhibitors. wikipedia.org

PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. Its inhibition represents a promising avenue for cancer treatment, especially in tumors with compromised DNA repair mechanisms. Although isatin and its analogs have been examined for a range of biological effects, dedicated research into this compound derivatives as PARP-1 inhibitors is limited.

DNA Gyrase: This essential bacterial enzyme, critical for DNA replication, is a well-established target for antibacterial medications. nih.govmdpi.com Isatin derivatives, particularly in the form of Schiff bases, have demonstrated potential in inhibiting the DNA gyrase of Mycobacterium tuberculosis (Mtb). nih.gov While direct studies on this compound are not abundant, the established efficacy of related fluoro-substituted quinolones against DNA gyrase suggests that fluorinating the indoline (B122111) structure could be a promising approach for creating new antibacterial agents that target this enzyme. nih.gov

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) enzyme family is instrumental in metabolizing a wide array of foreign substances, including drugs. nih.govmdpi.comnih.govmdpi.com Incorporating fluorine atoms into a drug's structure can markedly change its metabolic fate, frequently enhancing its stability. nih.govresearchgate.net Research on indole metabolism has revealed its oxidation by several CYP enzymes, such as CYP2A6, CYP2C19, and CYP2E1, leading to metabolites like isatin. nih.gov Although the specific metabolic routes for this compound have not been elucidated, the fluorine atoms are anticipated to affect its interaction with and metabolism by CYP enzymes. nih.govresearchgate.net

Histone Deacetylase (HDAC): Histone deacetylases are pivotal in the epigenetic control of gene expression, and their inhibitors are being pursued as anticancer therapeutics. nih.govnih.govresearchgate.net A patent has indicated the use of this compound as a precursor for synthesizing compounds with potential as histone deacetylase inhibitors.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that facilitate the reversible reaction of carbon dioxide and water to form bicarbonate and a proton. nih.govnih.govresearchgate.nettaylorandfrancis.comresearchgate.net Inhibitors of CA are employed in treating conditions like glaucoma and epilepsy. nih.govtaylorandfrancis.com The sulfonamide moiety is a classic feature of many CA inhibitors, acting as a zinc-binding group. nih.gov Despite a lack of specific research on this compound derivatives as CA inhibitors, the development of new inhibitors often incorporates diverse heterocyclic structures.

Tyrosine Kinase: Tyrosine kinases are a vast enzyme family integral to cellular signaling, with their deregulation being a characteristic of numerous cancers. wikipedia.orgmdpi.comtaylorandfrancis.comnih.gov The indolin-2-one framework is a recognized structural basis for many tyrosine kinase inhibitors, including those aimed at VEGFR-2. wikipedia.orgtaylorandfrancis.com

Tubulin: Tubulin is the protein that polymerizes into microtubules, which are vital for cell division and structure. nih.govnih.govmdpi.commdpi.comresearchgate.net Compounds that disrupt tubulin polymerization are effective in cancer treatment. nih.govnih.govmdpi.comresearchgate.net The indole ring is a central feature in several classes of tubulin polymerization inhibitors. nih.govnih.govmdpi.comresearchgate.net

Antimicrobial and Antifungal Properties

The indoline-2,3-dione (isatin) scaffold has been a fertile ground for the discovery of compounds with antimicrobial and antifungal activities. A frequent chemical modification to augment these properties is the formation of Schiff bases.

Schiff bases synthesized from isatin and its fluorinated counterparts have shown significant efficacy against various bacterial and fungal pathogens. ijpbs.comresearchgate.netnih.govmdpi.comsnv63.ru For example, novel bis-Schiff bases of 5-fluoroisatin (B27256) have been created and evaluated for their antibacterial and antifungal capabilities. mdpi.com Although these particular compounds were inactive against S. cerevisiae and C. albicans, other research on isatin-derived Schiff bases has documented a wider range of activity. nih.govmdpi.com Furthermore, a patent suggests that derivatives of this compound may hold antibacterial potential. The strategic introduction of fluorine atoms into the benzothiazole (B30560) ring of Schiff bases has also yielded compounds with potent antimicrobial and antifungal effects. ijpbs.com

Enzyme Inhibition Studies Beyond Anticancer Targets

The therapeutic potential of this compound derivatives is not confined to oncology. Research has also delved into their capacity to inhibit enzymes associated with metabolic and neurological conditions.

α-Glucosidase and α-Amylase Inhibition for Antidiabetic Applications

The enzymes α-glucosidase and α-amylase are central to carbohydrate digestion, and their inhibition is a cornerstone of therapy for type 2 diabetes. nih.govnih.gov A study focusing on 3,3-di(indolyl)indolin-2-ones, which are structurally akin to isatin derivatives, revealed that these molecules can inhibit α-glucosidase more potently and α-amylase less potently than the standard drug acarbose. nih.gov Such selectivity is advantageous as it could potentially minimize the gastrointestinal side effects that stem from non-selective inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govresearchgate.netacs.orgnih.govbohrium.com Inhibitors of MAO are utilized in the management of depression and neurodegenerative disorders such as Parkinson's disease. nih.govbohrium.com Isatin itself is a known natural, reversible inhibitor of MAO, showing a preference for the MAO-B isoform. nih.govresearchgate.netacs.orgbohrium.com Research into substituted isatin analogs has demonstrated that the nature and placement of substituents can profoundly affect the potency and selectivity of MAO inhibition. nih.govresearchgate.netacs.org Specifically, substitution at the C5 position of the isatin ring is a recognized method for boosting MAO-B inhibition. nih.govresearchgate.net A patent application has connected this compound with serotonergic agents and monoamine oxidase inhibitors, hinting at its promise in crafting new treatments for psychiatric conditions.

Tyrosinase Inhibition

Tyrosinase, a copper-containing enzyme, is instrumental in the synthesis of melanin. Its inhibition is a target for addressing hyperpigmentation issues and for use in cosmetics. mdpi.comnih.govresearchgate.netnih.govresearchgate.net A range of natural and synthetic compounds, including certain isoflavones, have been pinpointed as effective tyrosinase inhibitors. nih.govresearchgate.net For example, 6,7,4′-trihydroxyisoflavone has been identified as a competitive inhibitor of this enzyme. researchgate.net

Other Reported Biological Activities (e.g., Anti-inflammatory, Antioxidant)

While dedicated research into the anti-inflammatory and antioxidant activities of this compound is not extensive, the broader category of isatin derivatives has been explored for these properties. The related compound, 7-Fluoroisatin, serves as a precursor in the synthesis of drugs with anti-inflammatory and bactericidal effects. This indicates that the fluorinated isatin framework could be a valuable starting point for creating new therapeutic agents with these biological functions.

Drug Discovery and Development Potential of this compound Derivatives

The indoline-2,3-dione scaffold, also known as isatin, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of fluorine atoms, particularly at the 6 and 7 positions of this scaffold, offers a promising avenue for the development of novel therapeutic agents. The unique physicochemical properties of fluorine can significantly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule, potentially leading to enhanced efficacy, selectivity, and metabolic stability. While extensive research has been conducted on various substituted indoline-2,3-dione derivatives, specific studies focusing exclusively on this compound are still emerging. However, based on the broader understanding of fluorinated organic molecules and isatin derivatives in drug discovery, the potential of this specific scaffold can be extrapolated.

The strategic placement of two fluorine atoms on the benzene (B151609) ring of the indoline-2,3-dione core is anticipated to modulate its electronic properties, lipophilicity, and metabolic pathways. These modifications can lead to derivatives with improved biological activity and drug-like properties, making them attractive candidates for further investigation in various therapeutic areas. The exploration of derivatives based on the this compound nucleus holds considerable promise for identifying novel lead compounds and advancing them through the drug discovery and development pipeline.

Overview of Therapeutic Targets and Indications

Derivatives of the parent indoline-2,3-dione scaffold have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could also be active against a variety of therapeutic targets. The strong electron-withdrawing nature of the fluorine atoms can enhance the interaction of the isatin core with specific biological macromolecules, potentially leading to more potent and selective inhibitors.

Anticancer Activity: A significant area of investigation for isatin derivatives has been in oncology. These compounds have been shown to inhibit various protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis. The 6,7-difluoro substitution could enhance the binding affinity of these derivatives to the ATP-binding pocket of kinases, leading to more effective inhibition. Furthermore, isatin derivatives have been reported to induce apoptosis and inhibit angiogenesis, two key processes in cancer progression.

Enzyme Inhibition: Beyond kinases, indoline-2,3-dione derivatives have been identified as inhibitors of other important enzyme families, such as caspases, matrix metalloproteinases (MMPs), and phosphatases. The fluorine substituents on the this compound core can influence the electronic environment of the molecule, potentially leading to more potent and selective enzyme inhibitors. For instance, the modulation of caspase activity is a key therapeutic strategy in various diseases, including neurodegenerative disorders and cancer.

Antiviral and Antimicrobial Activity: The isatin scaffold has also been a foundation for the development of antiviral and antimicrobial agents. The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates, which could be advantageous for developing more effective antiviral and antimicrobial therapies based on the this compound core.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, general SAR principles for the broader class of isatin derivatives can provide valuable insights. The development of potent and selective drug candidates from this scaffold will heavily rely on systematic lead optimization efforts.

Key modifications to the this compound core that are likely to be explored include:

N-Substitution: The nitrogen atom at the 1-position of the indoline ring is a common site for modification. Introducing various substituents, such as alkyl, aryl, or heterocyclic moieties, can significantly impact the compound's lipophilicity, solubility, and interaction with the target protein. For instance, studies on other isatin derivatives have shown that N-alkylation can enhance anticancer activity.

C3-Substitution: The carbonyl group at the 3-position is highly reactive and serves as a versatile handle for chemical modifications. Condensation reactions with various nucleophiles can lead to a diverse library of derivatives with different biological profiles. The nature of the substituent at this position is often crucial for determining the compound's mechanism of action and target selectivity.

Aromatic Ring Modifications: While the focus is on the 6,7-difluoro substitution, further modifications to the benzene ring could be explored to fine-tune the electronic and steric properties of the molecule.

Systematic exploration of these modifications will be essential to establish a clear SAR for this compound derivatives and to guide the design of more potent and selective compounds.

Preclinical and Clinical Development Landscape

Currently, there is a lack of publicly available information regarding preclinical or clinical development of drug candidates specifically derived from the this compound scaffold. The research in this specific area appears to be in the early, exploratory stages of drug discovery.

The general class of indoline-2,3-dione derivatives, however, has seen more progress. Several isatin-based compounds have entered preclinical and even clinical trials for various indications, particularly in oncology. For example, Sunitinib, an anticancer drug, contains an oxindole (B195798) core, which is structurally related to indoline-2,3-dione. The success of such related compounds provides a strong rationale for the continued investigation of novel isatin derivatives, including those with the 6,7-difluoro substitution pattern.

The development of this compound derivatives will require extensive preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties. Should promising lead compounds emerge from these studies, they could potentially advance into clinical development for a range of diseases. The unique properties conferred by the fluorine atoms may offer advantages over existing isatin-based drug candidates.

Interactive Data Tables

Table 1: Representative Biological Activities of Indoline-2,3-dione Derivatives

Compound IDTarget/AssayActivity (IC₅₀/EC₅₀)Therapeutic Area
Isatin-Derivative AKinase B0.5 µMAnticancer
Isatin-Derivative BCaspase-31.2 µMNeuroprotection
Isatin-Derivative CHIV-1 Integrase0.8 µMAntiviral
Isatin-Derivative DM. tuberculosis2.5 µg/mLAntimicrobial

Disclaimer: The data presented in this table is representative of the broader class of indoline-2,3-dione derivatives and is intended for illustrative purposes. Specific activity data for this compound derivatives is not yet widely available in published literature.

Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The isatin (B1672199) scaffold is a privileged structure in organic synthesis, serving as a precursor for a multitude of complex molecular architectures. rsc.orgsciensage.info 6,7-Difluoroindoline-2,3-dione, with its reactive ketone groups and electron-deficient aromatic ring, is an ideal starting material for constructing intricate molecules. The fluorine atoms can enhance the stability and modulate the electronic properties of the final compounds. nih.gov

One significant application of isatin derivatives is in the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. nih.govresearchgate.netbeilstein-journals.org These complex structures are prevalent in various natural products and exhibit a wide range of biological activities. nih.govrsc.org The synthesis of spirooxindoles often involves multicomponent reactions where isatin, or its derivatives, react with various substrates to generate the spirocyclic framework. nih.govbeilstein-journals.org For instance, the [3+2] cycloaddition reaction between an azomethine ylide generated from isatin and a dipolarophile is a common strategy to access spiro-pyrrolidinyl-oxindoles. nih.gov The use of this compound in such reactions would lead to the formation of difluorinated spirooxindoles, which are of great interest in drug discovery due to the unique properties conferred by the fluorine atoms. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Isatin Derivatives

Starting MaterialReaction TypeProduct ClassPotential Application
Isatin[3+2] CycloadditionSpiro-pyrrolidinyl-oxindolesAnticancer, Antiviral
IsatinMulticomponent ReactionSpiro[dihydropyridine-oxindoles]Pharmaceutical Agents
IsatinAldol Condensation3-Substituted-3-hydroxyoxindolesSynthetic Intermediates

This table presents generalized reactions of the isatin core, applicable to this compound for the synthesis of corresponding fluorinated derivatives.

Intermediate in Pharmaceutical Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. unilag.edu.ng this compound serves as a key intermediate in the synthesis of fluorinated bioactive molecules. The isatin core itself is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. sciensage.infonih.govnih.gov

Fluorinated isatin derivatives have been specifically investigated as potent inhibitors of enzymes such as caspases, which are involved in apoptosis, and cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. nih.govacs.orgnih.gov For example, derivatives of fluorinated isatins have been synthesized and evaluated as caspase-3 and -7 inhibitors, which are important targets in the development of therapies for diseases associated with dysregulated apoptosis. nih.gov The synthesis of these inhibitors often involves the modification of the isatin nitrogen (N-1) and the C3-carbonyl group, highlighting the versatility of the isatin scaffold as a template for inhibitor design. acs.org

Furthermore, the isatin framework is a key component in the design of kinase inhibitors. ed.ac.ukmdpi.comnih.gov Many small-molecule kinase inhibitors approved for cancer therapy feature heterocyclic cores that can be synthesized from isatin-like precursors. mdpi.com The difluoro substitution pattern in this compound can be strategically utilized to improve the pharmacological profile of these inhibitors.

Table 2: Pharmaceutical Relevance of Isatin Derivatives

Isatin Derivative ClassTargetTherapeutic Area
Fluorinated Sulfonyl IsatinsCaspasesApoptosis-related diseases
Substituted IsatinsCyclin-Dependent Kinases (CDKs)Cancer
Isatin-based HydrazonesVarious KinasesCancer

This table illustrates the therapeutic potential of isatin derivatives, suggesting the utility of this compound in generating novel drug candidates.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactive dicarbonyl functionality allows for a wide range of chemical transformations to construct new ring systems.

A prominent application is the synthesis of quinazoline (B50416) derivatives. Quinazoline-2,4(1H,3H)-diones, for instance, can be prepared from isatins through ring-opening and subsequent cyclization reactions. researchgate.netgoogle.comresearchgate.netnih.gov These compounds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov The synthesis of 6,7-difluoro-substituted quinazoline-2,4-diones from this compound would provide access to a new class of fluorinated heterocyclic compounds with potential applications in drug discovery.

Another important class of heterocycles derived from isatins are spirooxindoles, as mentioned earlier. The versatility of multicomponent reactions allows for the synthesis of a wide array of spiro-fused heterocycles with high molecular complexity in a single step. nih.govbeilstein-journals.org These reactions are highly atom-economical and environmentally friendly. The use of this compound in these reactions enables the straightforward introduction of two fluorine atoms into the final spiro-heterocyclic product.

Table 3: Heterocyclic Systems Derived from Isatins

Isatin DerivativeReagentsResulting Heterocycle
6,7-DifluoroisatinAmino acids, DipolarophilesSpiro-pyrrolidinyl-oxindoles
6,7-DifluoroisatinArylamines, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]
6,7-DifluoroisatinOxidative rearrangementQuinazoline-2,4-diones

This table outlines synthetic pathways from isatins to various heterocyclic systems, which can be applied to this compound.

Catalytic Applications in Drug Intermediate Synthesis

While direct catalytic applications of this compound itself are not widely reported, isatin-derived compounds, particularly Schiff bases, are known to form stable complexes with various transition metals. nih.gov These metal complexes can exhibit catalytic activity in a range of organic transformations that are crucial for the synthesis of drug intermediates.

Isatin-Schiff base metal complexes have been explored as catalysts in oxidation and other transformations. beilstein-journals.org The electronic properties of the isatin ligand, which can be fine-tuned by substituents on the aromatic ring, play a significant role in the catalytic activity of the metal center. The strong electron-withdrawing nature of the two fluorine atoms in this compound would significantly influence the electronic environment of the corresponding Schiff base ligand and, consequently, the catalytic properties of its metal complexes.

Although specific examples of this compound-derived catalysts in drug intermediate synthesis are not yet prevalent in the literature, the general principles of catalyst design based on isatin scaffolds suggest a potential for future applications in this area. nih.govsemanticscholar.org The development of chiral isatin-based ligands and their metal complexes is also an active area of research for asymmetric catalysis, which is of paramount importance in the pharmaceutical industry.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in advancing the study of 6,7-Difluoroindoline-2,3-dione is the need for optimized synthetic protocols. Current laboratory-scale syntheses often rely on multi-step procedures that may not be suitable for large-scale production. Future research must prioritize the development of more efficient and environmentally benign synthetic methods.

Key areas of focus should include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, reducing the number of synthetic steps (pot-economy), and utilizing energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net The development of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single operation, would represent a significant advancement. researchgate.netpensoft.net

Catalysis: Exploring novel catalysts, including environmentally friendly heterogeneous or reusable catalysts, to improve reaction yields and reduce waste. researchgate.net Task-specific ionic liquids have also been shown to be effective and sustainable catalysts for related heterocyclic syntheses. researchgate.net

Process Optimization: Streamlining purification techniques to move away from traditional column chromatography towards more scalable methods like recrystallization or filtration. This will be crucial for producing the quantities of this compound needed for extensive biological screening and preclinical studies.

Exploration of New Biological Targets and Therapeutic Applications

The isatin (B1672199) scaffold is known to exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net For this compound, a critical future direction is the systematic exploration of its biological activity profile to identify novel therapeutic applications.

Anticancer Potential: Derivatives of the parent indoline-2,3-dione structure have demonstrated potent cytotoxic activity against various cancer cell lines, including human acute promyelocytic leukemia (HL-60). nih.gov Research indicates that modifications, such as adding substituents at the N-1 position, can significantly influence antiproliferative potency. nih.gov Future studies should involve synthesizing a library of this compound derivatives and screening them against a broad panel of cancer cell lines. Key molecular targets to investigate, based on the activity of related compounds, could include:

Protein kinases (e.g., EGFR, HER-2). nih.gov

Enzymes involved in cell cycle regulation.

Inducers of apoptosis (programmed cell death). nih.gov

Antimicrobial and Antiviral Activity: The isatin nucleus is present in compounds with known antibacterial and antifungal activity. dergipark.org.tr Given the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Future work should assess this compound and its derivatives for activity against clinically relevant bacterial and fungal strains. Similarly, exploring its potential as an antiviral agent, a known property of some isatin compounds, is a worthwhile avenue.

The following table summarizes the reported activities of various indoline-2,3-dione derivatives, suggesting potential areas of investigation for the 6,7-difluoro analog.

Derivative ClassReported Biological ActivityPotential Therapeutic Area
1,5-Disubstituted Indolin-2,3-dionesAntiproliferative (HL-60 cells) nih.govOncology
Spirooxindole DerivativesAnticancer (Prostate) mdpi.comOncology
Isatin-based Sulfonamidesα-Glucosidase and α-Amylase Inhibition nih.govDiabetes
Fluorinated Isatin HydrazonesAntiphytopathogenic, Cytotoxic nih.govAgrochemical, Oncology
N-1 and C-3 Substituted IsatinsFatty Acid Amide Hydrolase (FAAH) Inhibition nih.govNeurology, Pain Management

Advanced SAR Studies and Rational Drug Design

To move from a promising scaffold to a viable drug candidate, detailed Structure-Activity Relationship (SAR) studies are essential. SAR studies systematically modify the chemical structure to understand how specific changes affect biological activity, allowing for the rational design of more potent and selective molecules.

Future research on this compound should focus on:

Systematic Derivatization: Creating series of compounds with modifications at key positions, particularly the N-1 nitrogen and the C-3 carbonyl group, which are known to be critical for the biological activity of isatins. nih.govnih.gov

Computational Modeling: Employing in silico tools such as molecular docking to predict how derivatives of this compound might bind to specific biological targets. mdpi.comnih.gov These computational studies can help prioritize which derivatives to synthesize, saving time and resources. For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding affinity. pensoft.net

Lead Optimization: Once an active derivative ("hit") is identified, SAR and computational modeling can guide the lead optimization process. This involves fine-tuning the structure to improve potency, selectivity, and drug-like properties while minimizing potential off-target effects. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Profiles of Active Derivatives

A biologically potent compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A significant challenge and a crucial area for future research is the thorough evaluation of the ADME profiles of any promising derivatives of this compound.

Key investigations should include:

In Silico ADME Prediction: Utilizing computational tools early in the discovery process to predict properties like solubility, membrane permeability, and potential metabolic liabilities. mdpi.comresearchgate.net These predictions help in the early identification of candidates with a higher probability of success in later stages. researchgate.net

In Vitro Assays: Conducting laboratory assays to measure key pharmacokinetic parameters. This includes assessing metabolic stability in liver microsomes, determining plasma protein binding, and evaluating permeability using cell-based models like Caco-2.

Pharmacodynamic Studies: For derivatives that show promising biological activity and pharmacokinetic profiles, pharmacodynamic (PD) studies will be necessary to understand the relationship between drug concentration and its pharmacological effect in vivo. These studies are critical for establishing a potential therapeutic window.

The ultimate goal is to identify derivatives of this compound that not only have high potency against a specific biological target but also possess the necessary pharmacokinetic properties to be effective and safe therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.